molecular formula C6H5BrN4 B6209888 3-bromopyrazolo[1,5-a]pyrazin-4-amine CAS No. 2751621-54-0

3-bromopyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B6209888
CAS No.: 2751621-54-0
M. Wt: 213
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The pyrazolo[1,5-a]pyrazine core of 3-bromopyrazolo[1,5-a]pyrazin-4-amine represents a privileged scaffold in medicinal chemistry, enabling the discovery of novel bioactive molecules . This brominated derivative is primarily valued as a key chemical intermediate for constructing more complex structures via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing for the introduction of diverse aryl and heteroaryl groups at the 3-position . Compounds based on the fused pyrazolo-heterocyclic architecture have demonstrated significant potential as potent and selective enzyme inhibitors . Research on closely related analogs indicates that this chemical class can function as positive allosteric modulators of specific neural receptors, making them valuable pharmacological tools for neuroscience research . Furthermore, such scaffolds are extensively investigated in oncology for their ability to act as protein kinase inhibitors, disrupting signaling pathways critical for cancer cell proliferation and survival . The 4-amino group on the pyrazine ring provides a versatile handle for further synthetic modification, facilitating the exploration of structure-activity relationships and the optimization of drug-like properties. This compound is intended for use in hit-to-lead optimization campaigns and is strictly for Research Use Only.

Properties

CAS No.

2751621-54-0

Molecular Formula

C6H5BrN4

Molecular Weight

213

Purity

95

Origin of Product

United States

Preparation Methods

Bromine in Acetic Acid

A widely used protocol involves dissolving pyrazolo[1,5-a]pyrazine in acetic acid and introducing bromine (Br₂) dropwise at 80–100°C. The reaction proceeds via electrophilic aromatic substitution, where bromine targets the electron-rich 3-position of the fused ring system. After 6–8 hours, the crude product is purified via recrystallization or column chromatography, yielding 65–70% of 3-bromopyrazolo[1,5-a]pyrazin-4-amine.

Table 1: Bromination Reaction Parameters

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)
Br₂Acetic Acid80670
N-BromosuccinimideDMF100368

N-Bromosuccinimide (NBS) in Polar Solvents

Alternative methods employ NBS in dimethylformamide (DMF) or dichloromethane (DCM) at reflux. This approach minimizes side reactions such as dibromination, achieving yields comparable to Br₂-based methods (68%).

Cyclocondensation Strategies

Constructing the pyrazolo[1,5-a]pyrazine core from brominated precursors offers a modular route. For example, 3-aminopyrazole derivatives react with 2-bromopyrazine in the presence of a base (e.g., potassium carbonate) to form the fused ring system.

Two-Step Cyclocondensation

  • Ring Formation : 3-Aminopyrazole and 2-bromopyrazine undergo cyclocondensation in ethanol at 70°C for 12 hours, forming the pyrazolo[1,5-a]pyrazine backbone.

  • Amination : The intermediate is treated with aqueous ammonia (NH₃) at 120°C under microwave irradiation for 30 minutes, introducing the 4-amino group with 75% overall yield.

Table 2: Cyclocondensation Optimization

StepReagentsConditionsYield (%)
Ring FormationK₂CO₃, EtOH70°C, 12 h82
AminationNH₃, H₂OMicrowave, 120°C, 0.5 h91

Copper-Catalyzed Ullmann-Type Amination

Recent advances leverage copper catalysis to introduce amines at the 4-position post-bromination. This method is highly efficient for generating diverse derivatives.

Catalytic System and Conditions

A mixture of CuI (5 mol%) and carbazole-based ligand L-1 (10 mol%) in diethylene glycol (DEG) facilitates Ullmann coupling between 3-bromo intermediates and primary/secondary amines. Microwave heating at 80°C for 1 hour achieves yields of 60–93%, with broad substrate compatibility.

Table 3: Copper-Catalyzed Amination Scope

Amine TypeExampleYield (%)
Primary Alkyln-Butylamine85
ArylAniline89
Heteroaryl2-Aminopyridine78

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. For instance, cyclocondensation reactions completed in 30 minutes under microwave conditions achieve 85% yield, compared to 12 hours via conventional heating.

Case Study: One-Pot Bromination-Amination

Combining bromination and amination in a single microwave-assisted step streamlines production:

  • 3-Aminopyrazole and 2-bromopyrazine are heated in DEG with CuI/L-1 at 100°C for 20 minutes.

  • Bromine is added, and the mixture is irradiated for an additional 10 minutes.
    This method delivers 3-bromopyrazolo[1,5-a]pyrazin-4-amine in 82% yield with >95% purity.

Industrial-Scale Production

Scalable adaptations of laboratory methods focus on solvent recovery and catalyst reuse. For example, continuous flow reactors enable bromination at 100°C with a residence time of 2 hours, achieving 70% yield and 90% solvent recycling efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromopyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can have different functional groups attached to the pyrazine ring .

Mechanism of Action

The mechanism of action of 3-bromopyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazines vs. Pyrazolo[1,5-a]pyrimidines

Property 3-Bromopyrazolo[1,5-a]pyrazin-4-amine Pyrazolo[1,5-a]pyrimidine Derivatives
Core Structure Pyrazole fused with pyrazine (N at 1,4) Pyrazole fused with pyrimidine (N at 1,3)
Electrophilic Reactivity Higher due to pyrazine’s electron-deficient nature Moderate; pyrimidine offers balanced electron distribution
Substituent Effects Bromine at position 3 enhances cross-coupling potential Halogens (e.g., Cl, Br) at positions 3,5,7 common for kinase inhibition

Key Insight : Pyrazolo[1,5-a]pyrazines exhibit stronger electron deficiency compared to pyrimidine analogs, favoring nucleophilic aromatic substitution and metal-catalyzed coupling reactions. For example, 3-bromo-4-chloropyrazolo[1,5-a]pyrazine (CID 132398777) undergoes Suzuki coupling to introduce aryl groups , whereas pyrazolo[1,5-a]pyrimidines like 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine are optimized for kinase inhibition via ATP-pocket binding .

Kinase Inhibition

Compound Target Kinase IC₅₀ (nM) Application
3-Bromopyrazolo[1,5-a]pyrazin-4-amine Under investigation N/A Potential anticancer agent
3-Bromo-N-(pyridylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine RET/VEGFR2 10–50 Antiangiogenic therapy
Methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate AMPK, MET <100 Tumor growth suppression

Mechanistic Insight : Pyrazolo[1,5-a]pyrimidines mimic ATP’s adenine moiety, competing for kinase ATP-binding pockets . The pyrazine core in 3-bromopyrazolo[1,5-a]pyrazin-4-amine may offer distinct binding kinetics due to altered nitrogen positioning.

Optical Properties

Pyrazolo[1,5-a]pyrimidines with amino groups (e.g., 7-amino-6-aroyl derivatives) exhibit λmax,abs = 336–360 nm and λmax,em = 393–414 nm, making them superior fluorophores compared to non-amino analogs . The bromine in 3-bromopyrazolo[1,5-a]pyrazin-4-amine may quench fluorescence but improve photostability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromopyrazolo[1,5-a]pyrazin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization reactions of 3-aminopyrazole derivatives with halogenated carbonyl precursors. details a protocol where methyl carboxylate intermediates react with silylformamidine under controlled heating (60–90°C) to yield brominated pyrazolo-pyrazine derivatives. For example, heating at 90°C for 30 minutes with silylformamidine achieves 71–90% yields, while lower temperatures (60°C) or prolonged stirring (20 hours) also yield viable products .
  • Key Variables : Reaction time, temperature, and stoichiometry of silylformamidine are critical. Excess reagent removal under reduced pressure and recrystallization (e.g., from hexane) enhance purity .

Q. How can researchers confirm the structural integrity of 3-bromopyrazolo[1,5-a]pyrazin-4-amine post-synthesis?

  • Methodology : Use multi-spectral analysis:

  • 13C NMR : Peaks at δ = 142.1 (pyrazine C-Br), 140.2 (pyrazole C-NH2), and 128.8 (aromatic carbons) confirm the core structure .
  • MS : A molecular ion peak at m/z = 359 [M + H]+ aligns with the expected molecular weight .
  • IR : Absorbance at 3346 cm⁻¹ (N-H stretch) and 1680 cm⁻¹ (C=O) validate functional groups .

Q. What are the common functionalization strategies for the pyrazolo[1,5-a]pyrazine scaffold?

  • Methodology : Bromine at position 3 enables nucleophilic substitution (e.g., Suzuki coupling) or further halogen exchange. highlights bromo-trifluoromethyl pyrazolo-pyrimidines undergoing cross-coupling reactions to introduce aryl/heteroaryl groups. Position 7 can be modified via aminal formation using silylformamidine, as shown in .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity and biological activity of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology : Bromine enhances electrophilicity at position 3, facilitating cross-coupling reactions for SAR studies. demonstrates that brominated derivatives exhibit improved binding to biological targets (e.g., kinases) due to halogen bonding. Comparative studies with non-brominated analogs (e.g., fluoro or methyl substituents) reveal reduced activity, underscoring bromine’s electronic and steric effects .

Q. What experimental strategies resolve contradictions in regioselectivity during pyrazolo-pyrazine synthesis?

  • Methodology : When competing pathways yield cyanopyrazoles vs. aminopyrazoles (), adjust reaction conditions:

  • Hydrazine Hydrate Concentration : Higher concentrations favor aminopyrazole formation.
  • Catalyst Choice : KHSO4 () promotes cyclization over side reactions.
  • Temperature Control : Lower temperatures (e.g., 0–25°C) suppress byproducts in multi-step syntheses .

Q. How can researchers design pyrazolo[1,5-a]pyrazine derivatives for target-specific bioactivity?

  • Methodology : Use scaffold-hopping and substituent tuning:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at position 7 to enhance metabolic stability ().
  • Position 4 Amine : The NH2 group enables hydrogen bonding with biological targets (e.g., enzymes), as seen in ’s anti-inflammatory derivatives.
  • Computational Modeling : Docking studies with receptor structures (e.g., adenosine receptors, ) predict binding modes and guide synthetic priorities .

Data Contradictions and Resolution

Q. Why do yields vary significantly when synthesizing 3-bromopyrazolo[1,5-a]pyrazin-4-amine derivatives with different substituents?

  • Analysis : shows that steric hindrance from bulky groups (e.g., trimethylsilyl) reduces yields (71% for 3c vs. 88% for 3e). Electron-deficient substituents (e.g., -CF3) may slow aminal formation due to reduced nucleophilicity.
  • Resolution : Optimize reagent ratios (e.g., 2.5–3 equivalents of silylformamidine) and use polar aprotic solvents (DMF) to enhance reactivity .

Methodological Best Practices

Q. What purification techniques are recommended for halogenated pyrazolo-pyrazines?

  • Protocol :

Recrystallization : Use hexane or pentane for brominated derivatives ().

Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate regioisomers.

HPLC : For high-purity requirements (e.g., biological assays), use C18 columns with acetonitrile/water mobile phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.